![molecular formula C15H23FN2O2S B4871853 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide](/img/structure/B4871853.png)
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-fluoroaniline with methanesulfonyl chloride to form 2-fluorophenyl methanesulfonamide. This intermediate is then reacted with 3-(piperidin-1-yl)propylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions, particularly those involving sulfonamide groups.
Medicine: Research into its potential therapeutic effects, such as its activity against certain diseases or conditions, is ongoing.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinyl propyl chain can enhance binding affinity through hydrophobic interactions. The methanesulfonamide moiety may participate in hydrogen bonding or electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)-N-[3-(piperazin-1-yl)propyl]methanesulfonamide: This compound features a piperazine ring instead of a piperidine ring, which can affect its pharmacokinetic properties and biological activity.
1-(2-chlorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interaction with molecular targets.
Uniqueness
1-(2-fluorophenyl)-N-[3-(piperidin-1-yl)propyl]methanesulfonamide is unique due to the presence of the fluorine atom, which can influence its electronic properties and reactivity. The combination of the fluorophenyl group, piperidinyl propyl chain, and methanesulfonamide moiety provides a distinctive set of characteristics that can be leveraged in various research applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)-N-(3-piperidin-1-ylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O2S/c16-15-8-3-2-7-14(15)13-21(19,20)17-9-6-12-18-10-4-1-5-11-18/h2-3,7-8,17H,1,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZXTNDKFGXMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNS(=O)(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1,3-benzodioxol-5-yl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4871781.png)
![3-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B4871786.png)
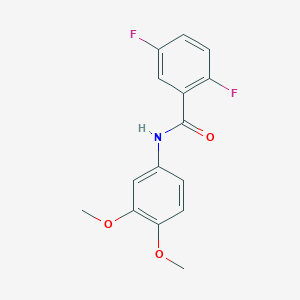
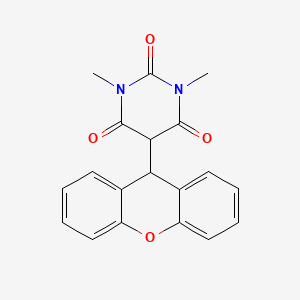
![3-[3-(4-chloro-3-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4871805.png)
![2-{4-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4871811.png)
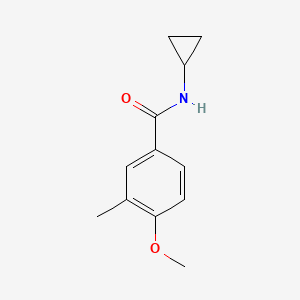
![3,5-dimethyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4871827.png)
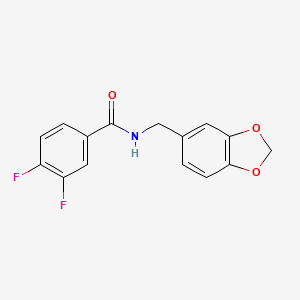
![2-[2-[4-(4-Methylcyclohexyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B4871844.png)
![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4871852.png)
![3-methyl-N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4871855.png)
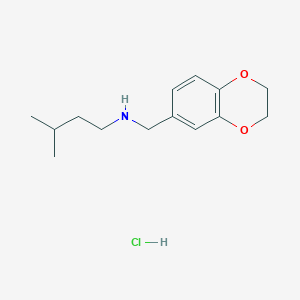
![methyl 2-({[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B4871865.png)
